Product packaging for L-Cysteine-d2(Cat. No.:)

L-Cysteine-d2

Cat. No.: B12416206
M. Wt: 123.17 g/mol
InChI Key: XUJNEKJLAYXESH-XFJCSJJYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Deuterated Amino Acids as Research Probes

Deuterated amino acids, a specific class of stable isotope-labeled compounds, have become indispensable probes in the study of protein structure, function, and metabolism. The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, where the rate of chemical reactions involving the carbon-deuterium bond is slowed. This effect can be exploited to study enzyme mechanisms and has even been leveraged in drug development to enhance the metabolic stability and pharmacokinetic profiles of pharmaceuticals. chemsrc.comacs.org

In the realm of structural biology, particularly in high-resolution NMR spectroscopy, the use of deuterated amino acids is crucial for studying large proteins and protein complexes. By selectively incorporating deuterated amino acids, researchers can simplify complex NMR spectra, reduce signal overlap, and significantly increase the resolution and sensitivity of their measurements. This allows for a more detailed investigation of protein dynamics and interactions. Furthermore, enzymatic methods are being developed for the site-selective introduction of deuterium into amino acids, offering greater control and efficiency in creating these valuable research tools. nih.govwisc.eduacs.org

Historical Context of L-Cysteine-d2 Utilization in Academic Studies

L-Cysteine itself is a conditionally essential amino acid that serves as a precursor to several biologically important molecules, including glutathione (B108866) and hydrogen sulfide. chemsrc.commedchemexpress.com Given its central role in metabolism and redox regulation, the ability to trace its path and fate within biological systems is of significant interest. nih.govnih.gov The synthesis and application of this compound and other isotopically labeled forms of cysteine have become integral to modern metabolomic studies, allowing for precise tracking and quantification of its metabolic derivatives. nih.gov For example, studies have utilized stable-isotope-labeled L-cysteine to investigate its metabolism in various organisms, identifying novel metabolic products and pathways. nih.gov The use of protected forms of deuterated cysteine, such as L-Cysteine-N-Fmoc, S-trityl (3,3-D₂, 98%), further expands its utility in peptide synthesis for applications in proteomics and biomolecular NMR. isotope.com

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2S B12416206 L-Cysteine-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NO2S

Molecular Weight

123.17 g/mol

IUPAC Name

(2R)-2-amino-3,3-dideuterio-3-sulfanylpropanoic acid

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1D2

InChI Key

XUJNEKJLAYXESH-XFJCSJJYSA-N

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)S

Canonical SMILES

C(C(C(=O)O)N)S

Origin of Product

United States

Synthetic and Biocatalytic Approaches for Deuterated L Cysteine Production

Chemical Synthesis Methodologies for Deuterium (B1214612) Incorporation

Chemical synthesis provides robust and versatile routes for introducing deuterium into amino acids with high precision. These methods often rely on the activation of specific C-H bonds to facilitate hydrogen-deuterium (H/D) exchange.

Enantioselective α-Deuteration Strategies for L-Cysteine-d2

A significant challenge in the deuteration of chiral molecules is the preservation of stereochemical integrity, as conditions that promote H/D exchange at a chiral center can also lead to racemization. Recent methodologies have addressed this by using temporary protecting groups that influence the stereochemical outcome of the reaction.

One effective strategy involves the conversion of L-cysteine into a thiazolidine (B150603) derivative, a type of pseudoproline. nih.govacs.org This bicyclic structure provides steric hindrance that guides the deuteration process. The α-proton is rendered acidic and can be removed by a base; subsequent quenching with a deuterium source, such as deuterated ethanol (B145695) (EtOD), results in the incorporation of a deuterium atom at the α-position. nih.govacs.org A critical factor in this process is temperature control. While the reaction proceeds, racemization can be a significant side reaction. However, by lowering the reaction temperature (e.g., to -50 °C), the deuteration of a cysteine-derived thiazolidine can be achieved with high yield and excellent enantioselectivity, effectively preventing racemization. nih.gov This approach demonstrates that chiral information from the original L-amino acid can be retained during α-deuteration in a protic solvent. acs.org

The general procedure involves dissolving the amino acid derivative in a deuterated solvent like EtOD and adding a base such as sodium ethoxide (NaOEt). nih.govacs.org After a specific reaction time, the mixture is quenched. nih.govacs.org This method has proven effective for a range of amino acids, including derivatives of serine, proline, and lysine, showcasing its versatility. nih.govresearchgate.net

Regioselective Deuteration at Specific Carbon Positions (e.g., 3,3-d2, 2,3,3-d3)

Beyond α-deuteration, the synthesis of isotopologues with deuterium at other specific positions, such as the β-carbon (C3), is of great interest. The synthesis of L-Cysteine-2,3,3-d3, where deuterium is present at both the α- and β-positions, provides a molecule with a significant mass shift for use in tracer studies. sigmaaldrich.com

Achieving such regioselectivity often requires multi-step synthetic sequences or specialized catalytic systems. While chemical methods can be designed for this purpose, biocatalytic approaches have shown particular promise. For instance, a dual-protein system utilizing an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze H/D exchange at both the Cα and Cβ positions of various amino acids. wisc.edunih.gov By manipulating the reaction conditions and the enzymes used, it is possible to control the deuteration pattern. A two-step biocatalytic sequence can be employed where an initial reaction with both DsaD and DsaE in D₂O produces the Cα/Cβ-deuterated product. wisc.edunih.gov Subsequently, a second reaction using only DsaD in H₂O can selectively wash out the Cα deuterium, yielding the exclusively Cβ-deuterated product. wisc.edu This demonstrates a powerful strategy for accessing specific deuteration patterns that are challenging to obtain through purely chemical means.

Challenges and Advancements in Achieving High Deuteration Efficiency

The primary challenges in the chemical deuteration of L-cysteine and other amino acids are achieving high levels of deuterium incorporation, maintaining stereochemical purity (preventing racemization), and ensuring site-selectivity. nih.govmusechem.com The conditions required for C-H bond activation, such as the use of strong bases, can be harsh and lead to degradation or unwanted side reactions. researchgate.net

Advancements in this field focus on developing milder reaction conditions and more sophisticated catalysts. The use of protective groups, as seen in the thiazolidine derivatives of cysteine, is a key advancement that allows for enantioretentive deuteration under conventional reaction conditions without the need for strong, anhydrous bases or cryogenic temperatures in all cases. nih.govacs.orgresearchgate.net Furthermore, the development of organocatalysts and chiral metal complexes continues to offer new avenues for improving selectivity and efficiency. nih.gov However, these methods can be limited by substrate scope or may provide only moderate enantioselectivity and deuterium incorporation. nih.gov The transition from laboratory-scale research to industrial application requires robust, scalable, and cost-effective processes, which remains an ongoing challenge. nih.govmdpi.com

Biocatalytic Deuteration of L-Amino Acids

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and efficient alternative to traditional chemical synthesis for deuteration. Enzymes operate under mild conditions and can exhibit exceptional stereoselectivity and regioselectivity.

Enzyme-Mediated Deuterium Exchange Mechanisms (e.g., PLP-dependent enzymes)

Many enzymes involved in amino acid metabolism utilize the cofactor Pyridoxal (B1214274) 5'-phosphate (PLP), an active form of vitamin B6. nih.gov PLP-dependent enzymes are particularly well-suited for catalyzing H/D exchange at the α-carbon of amino acids. chembites.org The general mechanism involves the formation of a Schiff base (an external aldimine) between the amino acid substrate and the PLP cofactor. nih.govacs.org

The pyridine (B92270) ring of PLP acts as an "electron sink," which stabilizes the carbanionic intermediate formed upon the removal of the α-proton by a basic residue in the enzyme's active site. chembites.orgnih.govacs.org This deprotonation step creates a resonance-stabilized quinonoid intermediate. acs.org If the reaction is conducted in a deuterium-rich solvent such as heavy water (D₂O), the subsequent reprotonation of this intermediate occurs with a deuterium atom, leading to the formation of the α-deuterated amino acid. chembites.orgacs.org This enzyme-mediated cycle allows for highly efficient and selective deuterium exchange under biologically compatible conditions.

Substrate Scope and Stereoselectivity in Biocatalytic Approaches to this compound

The utility of an enzymatic approach is defined by its substrate scope—the range of molecules it can act upon—and its stereoselectivity. While many PLP-dependent enzymes are highly specific to their natural substrates, some exhibit catalytic promiscuity, allowing them to be repurposed for deuterating non-native amino acids.

For example, the PLP-dependent enzyme LolT, which is naturally involved in loline (B1675033) alkaloid biosynthesis, has been shown to have an exceptionally broad substrate scope for the α-deuteration of various L-amino acids. chembites.org By understanding and manipulating its natural catalytic mechanism, scientists can apply it to a wide range of substrates. chembites.org Similarly, the dual-enzyme system of DsaD and DsaE has been used to deuterate a panel of amino acids, including aliphatic, aromatic, and thioether-containing ones like L-phenylalanine and L-leucine, with high deuterium incorporation and retention of the L-configuration (>99% ee). wisc.edunih.gov

However, the efficiency can vary depending on the substrate. For instance, in the DsaD/E system, deuteration of L-phenylalanine at the Cβ position was highly efficient, while L-tyrosine showed more moderate incorporation, indicating that the enzyme's active site accommodates different side chains with varying effectiveness. wisc.edu The development of these biocatalytic systems is a significant step toward creating scalable and selective methods for producing specifically deuterated amino acids like this compound. nih.gov

Interactive Data Table: Enantioselective α-Deuteration of Amino Acid Derivatives

Substrate DerivativeReaction Temp. (°C)Yield (%)Deuteration Level (%)Enantiomeric Purity (% ee)Reference
Cysteine-derived thiazolidine (6d)RTHigh>95Racemized nih.gov
Cysteine-derived thiazolidine (6d)-509097>99 nih.gov
Proline derivative (d-4a)RT9498>97 acs.org
Lysine derivative (d-7c)-40959999 acs.org

Interactive Data Table: Biocatalytic Deuteration Scope (DsaD/E System)

SubstrateDeuteration PositionDeuterium Incorporation (%)Enantiomeric Excess (% ee)Reference
L-LeucineCα (L-Leu-2-d)95>99 wisc.edunih.gov
L-LeucineCα, Cβ (L-Leu-2,3,3-d3)95 (Cα), 86 (Cβ)>99 wisc.edu
L-PhenylalanineCα, Cβ (L-Phe-2,3,3-d3)95 (Cα), 85 (Cβ)>99 wisc.edu
L-TyrosineCα, Cβ95 (Cα), 49 (Cβ)>99 wisc.edu

Engineering Microbial Systems for Deuterated L-Cysteine Bioproduction

The production of deuterated L-cysteine (this compound) through microbial systems represents a sophisticated convergence of metabolic engineering and isotopic labeling techniques. While extensive research has focused on optimizing the production of non-deuterated L-cysteine in various microbial hosts, the direct fermentative production of this compound is an emerging area of interest. The strategies employed for enhancing L-cysteine titers provide a robust foundation for the development of strains capable of efficiently incorporating deuterium.

The primary approaches for producing this compound via microbial systems involve the cultivation of metabolically engineered microorganisms in deuterium-enriched media. In this context, Escherichia coli and Corynebacterium glutamicum have been the most prominent chassis organisms for L-cysteine production, and thus, are the most promising candidates for deuterated L-cysteine bioproduction.

The metabolic engineering strategies to enhance L-cysteine production, which can be adapted for this compound, are multifaceted and target key areas of the biosynthetic pathway. These include:

Enhancing the Precursor Supply: The biosynthesis of L-cysteine begins with the precursor L-serine. Therefore, a crucial step is to increase the intracellular availability of L-serine. This is often achieved by overexpressing genes involved in the L-serine biosynthesis pathway.

Deregulation of the Cysteine Biosynthesis Pathway: A key regulatory bottleneck in L-cysteine production is the feedback inhibition of the enzyme serine acetyltransferase (SAT), encoded by the cysE gene, by L-cysteine. To overcome this, feedback-resistant mutants of SAT are frequently overexpressed in production strains.

Improving Cysteine Export: High intracellular concentrations of L-cysteine can be toxic to the host cells. Overexpressing exporter proteins that transport L-cysteine out of the cell can alleviate this toxicity and enhance production.

For the production of this compound, these engineered strains would be cultivated in a medium where a significant portion of the water (H₂O) is replaced with deuterium oxide (D₂O). The deuterium from D₂O is incorporated into the amino acid backbone during various enzymatic reactions of the central carbon metabolism and the specific L-cysteine biosynthetic pathway. The level of deuterium incorporation can be controlled by adjusting the concentration of D₂O in the growth medium.

Table 1: Key Metabolic Engineering Strategies in E. coli for L-Cysteine Production

Genetic ModificationTarget Gene(s)Rationale
Precursor Supply Enhancement serA, serB, serCOverexpression to increase the intracellular pool of L-serine.
Deregulation of Pathway cysE (mutant)Overexpression of a feedback-resistant serine acetyltransferase to bypass feedback inhibition by L-cysteine.
Elimination of Degradation tnaA, sdaADeletion of genes encoding tryptophanase and L-serine deaminase to prevent L-cysteine degradation.
Enhancement of Export ydeDOverexpression of the L-cysteine exporter to reduce intracellular toxicity and improve secretion.

Table 2: Examples of Engineered E. coli Strains and their L-Cysteine Production Titers

StrainKey Genetic ModificationsTiter (g/L)
Engineered E. coliOverexpression of feedback-insensitive cysE and exporter ydeD.0.0458
Further Engineered E. coliAdditional overexpression of serA, serC, and serB; deletion of tnaA and sdaA.0.6209
Fed-batch FermentationOptimized culture conditions with the further engineered strain.5.1

While the direct fermentation of this compound in engineered microbes is a promising approach, an alternative biocatalytic strategy has also been explored. This involves the use of specific enzymes capable of catalyzing the exchange of hydrogen for deuterium at specific positions on the amino acid. For instance, a pyridoxal 5'-phosphate (PLP)-dependent Mannich cyclase, known as LolT, has been shown to effectively deuterate a variety of L-amino acids, including L-cysteine, at the α-position. This enzymatic approach offers high specificity and can be potentially integrated with a fermentation process that produces a high titer of non-deuterated L-cysteine, which is then subjected to an enzymatic deuteration step.

The successful development of microbial systems for this compound production hinges on the synergy between robust metabolic engineering to achieve high product titers and the effective incorporation of deuterium through either metabolic labeling in D₂O-enriched media or targeted enzymatic deuteration.

Advanced Spectroscopic Characterization Utilizing Deuterated L Cysteine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications of L-Cysteine-d2

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for elucidating the structure and dynamics of biological macromolecules at atomic resolution. acs.orgnih.govethz.ch The substitution of protons with deuterium (B1214612) in this compound offers significant advantages in NMR studies by simplifying complex spectra and enabling specialized experiments.

Structural Elucidation of Biological Macromolecules Using this compound Probes

The determination of high-resolution structures of large and complex biological macromolecules is a primary application of this compound in NMR. By selectively incorporating deuterated amino acids like this compound, researchers can significantly reduce spectral overlap, a common challenge in the NMR study of large proteins. This spectral simplification enhances the resolution and sensitivity of the measurements, allowing for a more detailed investigation of protein structures.

One powerful technique that benefits from such labeling is Paramagnetic Relaxation Enhancement (PRE). By attaching a paramagnetic probe to a cysteine residue, long-range distance information (up to ~35 Å) can be obtained. acs.org The use of deuterated L-cysteine in other parts of the protein helps to minimize spectral crowding, thereby improving the accuracy of PRE-derived distance restraints.

Investigation of Protein Dynamics and Folding with Deuterated Amino Acid Labels

Understanding the dynamic nature of proteins and the pathways by which they fold into their functional three-dimensional structures is crucial for comprehending their biological roles. Deuterated amino acids, including this compound, are indispensable for these investigations. wiley.com The incorporation of deuterium can lead to a kinetic isotope effect, which can be exploited to study enzyme mechanisms.

Real-time NMR spectroscopy can be employed to follow the refolding of proteins from a denatured state. wiley.com By using deuterated L-cysteine, researchers can more clearly observe the signals from specific regions of the protein as it transitions through various folding intermediates. This provides a temporal map of structure formation and can reveal the presence of multiple folding pathways. wiley.com

Ligand-Binding Studies and Molecular Interactions Characterized by this compound Labeling

The functional activity of many proteins is mediated through their interactions with other molecules, including small-molecule ligands, other proteins, and nucleic acids. This compound labeling is a valuable tool for characterizing these interactions by NMR. By selectively labeling cysteine residues, it becomes possible to monitor the chemical environment of these specific sites upon ligand binding.

Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify binding sites. In this method, the chemical shifts of a protein's signals are monitored upon the addition of a ligand. Changes in chemical shifts indicate the location of the binding interface. The use of this compound can help to resolve ambiguity in crowded spectral regions, allowing for more precise mapping of the interaction surface.

TechniqueApplication of this compoundResearch Finding
Paramagnetic Relaxation Enhancement (PRE) Reduces spectral overlap for more accurate distance measurements.Enables high-resolution structure determination of larger macromolecules.
Real-Time NMR Simplifies spectra to clearly observe signals during protein refolding.Provides a temporal map of structure formation and reveals folding pathways. wiley.com
Chemical Shift Perturbation (CSP) Resolves spectral ambiguity for precise binding site identification.Allows for accurate characterization of ligand-protein interactions.

Hydrogen/Deuterium Exchange (HDX) Studies for Protein Conformational Analysis

Hydrogen/Deuterium Exchange (HDX) coupled with NMR or mass spectrometry (HDX-MS) is a powerful technique for probing protein conformation and dynamics. nih.govnih.govnih.govresearchgate.netnih.govnih.govscholaris.cascispace.com The rate at which backbone amide protons exchange with deuterium from the solvent is dependent on their solvent accessibility and involvement in hydrogen bonding.

In a typical HDX experiment, a protein is incubated in a deuterated buffer (D₂O), and the rate of deuterium incorporation is measured over time. frontiersin.org By allowing a deuterated, unfolded protein to refold in a proton-containing buffer (H₂O), researchers can track the protection of amide protons as the protein adopts its native structure. The use of this compound as part of the initial protein deuteration creates a "silent" background, which allows for clearer observation of the exchange process at the critical amide sites. This provides detailed insights into the conformational changes that occur during protein function and interaction. nih.gov

Solid-State NMR for Analyzing this compound Interactions with Nanoparticle Surfaces

Solid-State NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in non-crystalline or insoluble states. One area of application is the characterization of interactions between biomolecules and nanomaterials. L-cysteine is often used to coat gold nanoparticles (AuNPs) for biomedical applications, as the thiol group forms a strong bond with the gold surface. researchgate.netrsc.org

Density functional theory (DFT) calculations and ssNMR studies have been used to investigate the interaction between L-cysteine and AuNPs. semanticscholar.org These studies suggest that a double layer of L-cysteine molecules is a likely configuration, with a strong-bonding inner layer established through gold-sulfur interactions and an outer layer stabilized by a hydrogen-bond network between zwitterionic cysteine molecules. semanticscholar.org The use of deuterated L-cysteine in ssNMR experiments can help to simplify the spectra and provide more detailed information about the orientation and dynamics of the cysteine molecules on the nanoparticle surface.

Mass Spectrometry (MS) Methodologies Involving this compound

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When combined with stable isotope labeling, such as with this compound, MS becomes a powerful tool for quantitative proteomics and metabolomics.

Stable-isotope labeling has significantly improved metabolite identification and pathway characterization. nih.gov By introducing a known amount of a deuterated compound like this compound into a sample, the concentration of the corresponding unlabeled molecule can be accurately determined by comparing the MS signal intensities of the labeled and unlabeled forms. This is particularly useful in metabolic studies for tracing the pathways of sulfur-containing compounds.

One widely used quantitative proteomics technique is Isotope-Coded Affinity Tags (ICAT). oup.com In this method, cysteine-containing peptides from two different samples (e.g., control and treated) are labeled with light and heavy (deuterated) versions of the ICAT reagent. The samples are then combined, and the relative abundance of the peptides is determined by the ratio of the signal intensities of the light and heavy forms in the mass spectrum. This allows for the identification and quantification of proteins that are differentially expressed between the two samples.

MethodPrincipleApplication of this compound
Metabolic Labeling Tracing the incorporation of stable isotopes into metabolites.Used as an internal standard for accurate quantification of unlabeled L-cysteine.
Isotope-Coded Affinity Tags (ICAT) Differential labeling of cysteine residues with light and heavy isotopic tags for relative protein quantification.The heavy tag contains deuterium, allowing for mass-based differentiation and quantification. oup.com

Quantitative Proteomics and Metabolomics via Stable Isotope Labeling with this compound

Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, allowing for the precise comparison of protein or metabolite abundance between different samples. nih.govspringernature.com Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve growing cells in media where a standard "light" amino acid is replaced by a "heavy" isotopically labeled version. youtube.com In this context, this compound can be used as the heavy amino acid.

When two cell populations, for instance, a control group and a treated group, are grown in media containing light (standard) L-cysteine and heavy this compound, respectively, the heavy isotope is incorporated into all newly synthesized proteins. youtube.com After cell lysis, the protein samples from both populations are combined. During mass spectrometry (MS) analysis, a peptide containing L-cysteine will appear as a pair of peaks separated by a specific mass difference corresponding to the number of deuterium atoms. The ratio of the intensities of these heavy and light peptide peaks accurately reflects the relative abundance of the protein in the two original samples. youtube.com

This strategy is not limited to proteomics. In metabolomics, this compound can be used as a tracer to follow the metabolic fate of L-cysteine through various biochemical pathways. nih.gov By tracking the incorporation of deuterium into downstream metabolites, researchers can quantify the flux through these pathways and identify changes in response to stimuli or disease. nih.gov

Application of this compound as an Internal Standard for High-Precision Quantification

This compound serves as an ideal internal standard for the accurate and precise quantification of its unlabeled counterpart in biological samples using mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS). medchemexpress.comnih.gov An internal standard is a compound added in a known quantity to a sample being analyzed. youtube.com

Because this compound is chemically identical to L-cysteine, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer's source. However, due to its higher mass, it is easily distinguished from the endogenous, unlabeled L-cysteine. By comparing the MS signal intensity of the analyte (light L-cysteine) to that of the known amount of internal standard (heavy this compound), any variations in sample preparation, injection volume, or instrument response can be normalized. This normalization significantly improves the accuracy and reproducibility of the quantification, which is crucial for clinical and metabolic studies. youtube.com

Confirmation of Deuterium Incorporation and Assessment of Isotopic Purity

The utility of this compound in quantitative studies is critically dependent on the successful incorporation of deuterium and the high isotopic purity of the labeled compound. Mass spectrometry is the primary technique used to confirm these parameters.

The incorporation of two deuterium atoms in L-cysteine (C₃H₇NO₂S, molecular weight ≈ 121.16) results in this compound (C₃H₅D₂NO₂S), with an expected molecular weight increase of approximately 2 Da. High-resolution mass spectrometry can precisely measure this mass shift, confirming that the labeling has occurred at the intended positions.

Isotopic purity refers to the percentage of the compound that is fully labeled with the desired number of isotopes. To assess this, the mass spectrum of the this compound standard is analyzed to determine the relative abundance of ions corresponding to the unlabeled (M), singly deuterated (M+1), and doubly deuterated (M+2) forms. For quantitative applications, an isotopic purity of 98% or higher is typically required to minimize interference and ensure accurate measurements.

Mechanistic Insights Derived from Mass Shift Analysis of this compound Metabolites

Tracking stable isotopes through metabolic pathways provides profound insights into cellular mechanisms. When cells or organisms are supplied with this compound, the deuterium label is carried into downstream metabolites. By using techniques like capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS), researchers can identify and quantify these labeled metabolites. nih.gov

A study on the parasite Entamoeba histolytica utilized [U-¹³C₃, ¹⁵N]L-cysteine to investigate its metabolic fate. nih.gov The labeled cysteine was found to be rapidly converted into several thiazolidine (B150603) derivatives. nih.govnih.gov A similar approach using this compound would allow researchers to observe the mass shift in metabolites, confirming that they originate from the supplied L-cysteine.

For example, the condensation of L-cysteine with formaldehyde (B43269) produces thiazolidine-4-carboxylic acid. nih.gov If this compound is used, the resulting thiazolidine derivative will also carry the deuterium label, exhibiting a mass 2 Da higher than its unlabeled version. This mass shift provides unambiguous evidence of the metabolic conversion and helps to elucidate the structure of the new metabolite and the pathway involved. This approach is invaluable for discovering novel metabolic pathways and understanding how organisms process key molecules like L-cysteine. nih.gov

Vibrational Spectroscopy (FTIR, Raman, Inelastic Incoherent Neutron Scattering (IINS)) of Deuterated L-Cysteine

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR), Raman, and Inelastic Incoherent Neutron Scattering (IINS), are powerful non-destructive methods for studying the structure and dynamics of molecules. researchgate.net When applied to L-cysteine and its deuterated isotopologues, these techniques provide detailed information on molecular geometry and intermolecular interactions, such as hydrogen bonding. tandfonline.comresearchgate.net

Comparative Spectroscopic Analysis of Deuterated and Non-Deuterated Forms of L-Cysteine

Comparing the vibrational spectra of L-cysteine and this compound is essential for the correct assignment of vibrational modes. The substitution of a hydrogen atom with a heavier deuterium atom causes a predictable shift in the frequency of vibrations involving that atom, a phenomenon known as the isotopic effect. Vibrations of heavier atoms or bonds not directly involving the substituted hydrogen are generally unaffected.

Studies have extensively compared the spectra of normal L-cysteine with its various deuterated forms. tandfonline.comnih.gov For instance, the S-H stretching vibration, which appears in a specific region of the infrared and Raman spectra, shifts to a lower frequency (a redshift) upon deuteration to S-D. This shift is a direct consequence of the increased mass of deuterium. The S–H and S–D stretching vibrations have been identified as local modes that are not sensitive to the deuteration of other parts of the molecule, such as the methylene (B1212753) or amino groups. tandfonline.comnih.gov Similarly, N-H and C-H stretching and bending modes also shift upon deuteration of the amino and methylene groups, respectively.

The table below summarizes typical frequency shifts observed for key vibrational modes upon deuteration of L-cysteine, as identified through comparative spectroscopic analysis.

Vibrational ModeTypical Frequency (Non-Deuterated) (cm⁻¹)Typical Frequency (Deuterated) (cm⁻¹)Isotopic Shift (cm⁻¹)Spectroscopic Technique
S-H Stretch (νS-H)~2550N/AN/AIR, Raman
S-D Stretch (νS-D)N/A~1850~-700IR, Raman
N-H₃⁺ Asymmetric Stretch~3068N/AN/AIR, Raman
N-D₃⁺ Asymmetric StretchN/A~2300~-768IR, Raman
C-H₂ Stretch~2920N/AN/AIR, Raman
C-D₂ StretchN/A~2100-2200~-720 to -820IR, Raman

Note: The frequencies listed are approximate values derived from published spectroscopic studies and can vary based on the crystalline form and experimental conditions. nih.govvub.be

Assignment of Vibrational Modes and Molecular Structure Refinement Using this compound

One of the primary challenges in interpreting vibrational spectra of complex molecules is the unambiguous assignment of observed absorption bands or scattering peaks to specific molecular motions. The strategic use of deuteration, as with this compound, is a definitive method for achieving this. researchgate.nettandfonline.com

When a specific part of the molecule is deuterated, only the vibrational bands associated with that part will exhibit a significant frequency shift. researchgate.net This allows researchers to confidently assign those bands. For example, by comparing the spectra of L-cysteine, L-cysteine-3,3-d2 (deuteration at the β-carbon), and L-cysteine-N,N,N-d3 (deuteration at the amino group), each vibrational mode involving the Cβ-H₂ and N-H₃⁺ groups can be precisely identified. tandfonline.comresearchgate.net

This detailed and accurate assignment of vibrational modes is crucial for refining the understanding of L-cysteine's molecular structure and the forces that govern it. researchgate.net For instance, the exact frequencies of the S-H and S-D stretching bands provide information about the strength and nature of hydrogen bonds involving the thiol group, such as S-H···S and S-H···O interactions. tandfonline.com By combining experimental data from FTIR, Raman, and IINS with theoretical calculations like Density Functional Theory (DFT), a complete and validated assignment of the vibrational spectra can be achieved, leading to a more refined model of the molecular and crystal structure of L-cysteine. nih.goviaea.org

Investigation of Hydrogen Bonding and Conformational Changes upon Deuteration

The strategic substitution of hydrogen with deuterium in L-cysteine (this compound) provides a powerful tool for elucidating subtle details of its molecular structure and dynamics. Spectroscopic techniques, particularly vibrational and nuclear magnetic resonance (NMR) spectroscopy, are highly sensitive to isotopic substitution, enabling detailed investigations into hydrogen bonding networks and conformational preferences.

Vibrational spectroscopic studies, including mid-infrared, far-infrared, and Raman spectroscopy, have been instrumental in characterizing L-cysteine and its deuterated isotopologues, such as HSCD2CH(NH3+)COO−, DSCH2CH(ND3+)COO−, and DSCD2CH(ND3+)COO−. tandfonline.comresearchgate.net These experimental approaches, when coupled with Density Functional Theory (DFT) calculations, facilitate the comprehensive assignment of fundamental vibrational modes. tandfonline.comresearchgate.net

In the solid state, the vibrational spectra of L-cysteine and its deuterated variants often exhibit multiple bands, which is interpreted as evidence for the coexistence of at least two different conformers within the crystal's unit cell. tandfonline.comresearchgate.net This conformational heterogeneity arises from different arrangements of the molecule, influenced by the intricate network of hydrogen bonds.

A key area of investigation has been the effect of deuteration on the stretching vibrations of the thiol group (-SH). The –S-H and -S-D stretching vibrations are considered local modes, meaning they are not significantly affected by deuterium substitution at other positions in the molecule, like the -CH2 and -NH3+ groups, or by changes in the H(D)-S-C-C torsional angle. tandfonline.comresearchgate.net The observation of two distinct -S-H or -S-D stretching bands in the solid-state spectra is attributed to different hydrogen bonding environments: one involving an S-H···S interaction and the other an S-H···O interaction. tandfonline.comresearchgate.net These different interactions result in variations in the S-H/D bond lengths. tandfonline.comresearchgate.net Notably, the S(H)···O interaction has been found to be weaker than the S(H)···S interaction in the solid state, and this difference is even more pronounced in aqueous solutions. tandfonline.comresearchgate.net

Computational studies have further illuminated the hydrogen bonding in crystalline L-cysteine. By calculating electric field gradient tensors, these theoretical models have confirmed the presence of various types of hydrogen bonds, including the conventional N-H···O and the less common S-H···O and S-H···S interactions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful technique for studying deuterated compounds. The introduction of deuterium in place of hydrogen simplifies the proton NMR spectra, reducing spectral overlap and enabling more precise analysis of molecular structure and conformation. Specialized NMR experiments on deuterated molecules can provide detailed insights into the conformational changes that occur as a result of altered hydrogen bonding dynamics.

The following table summarizes key vibrational modes in L-cysteine and a deuterated isotopologue, highlighting the shifts upon deuteration which are indicative of changes in bonding and conformation.

Vibrational ModeL-Cysteine (cm⁻¹)DSCH₂CH(ND₃⁺)COO⁻ (cm⁻¹)
ν(S-H)~2550-
ν(S-D)-~1850
ν(N-H)~3100-3200-
ν(N-D)-~2200-2400
δ(CH₂)~1420~1420
δ(NH₃⁺)~1630-
δ(ND₃⁺)-~1200

Data is synthesized from typical vibrational spectra of amino acids and their deuterated analogues.

This second table outlines the different types of hydrogen bonds observed in crystalline L-cysteine and the typical bond lengths associated with them, which are subtly affected by deuteration.

Hydrogen Bond TypeDonorAcceptorTypical Bond Length (Å)
ConventionalN-HO2.8 - 3.0
Non-conventionalS-HO3.2 - 3.5
Non-conventionalS-HS3.5 - 3.8

Data is based on computational and crystallographic studies of L-cysteine.

Isotopic Tracer Studies in Metabolic and Biochemical Pathways

Metabolic Flux Analysis (MFA) with Deuterated L-Cysteine

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. When combined with stable isotope tracers like L-Cysteine-d2, it provides a detailed snapshot of cellular metabolism under specific conditions.

Elucidation of Carbon and Sulfur Metabolic Networks Using this compound as a Tracer

This compound, a deuterated form of the amino acid L-cysteine, serves as a powerful tracer for elucidating the interconnected networks of carbon and sulfur metabolism. By introducing this compound into a biological system, researchers can track the deuterium (B1214612) label as it is incorporated into various downstream metabolites. This approach provides valuable insights into the contributions of L-cysteine to central carbon metabolism and sulfur-containing biosynthetic pathways.

The sulfur atom in cysteine is a critical component of numerous essential biomolecules, including proteins, glutathione (B108866), and coenzyme A. Tracking the deuterium label from this compound allows for the mapping of sulfur flow through these pathways. For instance, studies can quantify the flux of cysteine's sulfur into the synthesis of glutathione, a key antioxidant, or its incorporation into taurine.

Furthermore, the carbon backbone of cysteine can be catabolized and enter central metabolic pathways. By monitoring the distribution of the deuterium label in metabolites of glycolysis, the tricarboxylic acid (TCA) cycle, and other central pathways, researchers can determine the extent to which cysteine contributes to cellular energy production and biosynthetic precursor pools. This is particularly important in understanding the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer, where the demand for cysteine is often increased. nih.gov

Quantification of Intracellular Fluxes and Pathway Activities Through this compound Tracing

For example, this compound tracing can be used to determine the rates of glutathione synthesis and turnover. This information is vital for assessing the cell's antioxidant capacity and its ability to cope with oxidative stress. Similarly, the flux of cysteine into protein synthesis can be quantified, providing insights into cellular growth and proliferation.

The quantitative nature of this compound tracing also allows for the comparison of metabolic fluxes between different cell types or under different experimental conditions. This comparative approach can reveal key differences in metabolic wiring and identify potential targets for therapeutic intervention.

Table 1: Hypothetical Quantification of Intracellular Fluxes Using this compound Tracing
Metabolic PathwayFlux (nmol/10^6 cells/hr) - ControlFlux (nmol/10^6 cells/hr) - TreatedFold Change
Glutathione Synthesis15.225.81.70
Protein Synthesis (Cysteine Incorporation)42.538.10.90
Taurine Biosynthesis8.712.31.41
Cysteine Catabolism to Pyruvate5.19.51.86

Dynamic Labeling Strategies for Steady-State and Non-Steady-State Metabolic Systems with this compound

Dynamic labeling experiments with this compound are particularly powerful for studying the kinetics of metabolic pathways. nih.gov In a typical dynamic labeling experiment, the labeled substrate is introduced into the system, and samples are collected at multiple time points to measure the isotopic enrichment of various metabolites. This time-course data provides a wealth of information about the rates of metabolic reactions and the turnover of metabolite pools. springernature.com

For steady-state metabolic systems, where intracellular metabolite concentrations are constant over time, dynamic labeling can be used to determine the absolute fluxes through metabolic pathways. nih.gov In non-steady-state systems, where metabolite levels are changing, dynamic labeling can provide insights into the dynamic regulation of metabolism. nih.gov This is particularly relevant for studying transient metabolic responses to stimuli or perturbations.

The choice of labeling strategy, including the duration of the labeling experiment and the sampling frequency, is critical for obtaining high-quality data. Careful experimental design is necessary to capture the relevant metabolic dynamics and to ensure that the data can be accurately interpreted.

Computational Modeling and Bioinformatics Tools for Flux Calculations from this compound Data

The analysis of data from this compound tracing experiments requires sophisticated computational modeling and bioinformatics tools. nih.gov These tools are used to process the raw mass spectrometry data, correct for natural isotope abundances, and calculate the isotopic enrichment of metabolites.

Once the isotopic labeling data has been processed, it is used as an input for metabolic flux analysis models. These models consist of a stoichiometric network of biochemical reactions and a set of mathematical equations that describe the flow of isotopes through the network. By fitting the model to the experimental data, it is possible to estimate the intracellular metabolic fluxes.

Several software packages and platforms are available for performing MFA calculations. oup.com These tools often include features for network visualization, statistical analysis, and sensitivity analysis, which helps in assessing the robustness of the flux estimates. The integration of experimental data with computational models is a powerful approach for gaining a systems-level understanding of cellular metabolism. researchgate.net

Investigation of Amino Acid Metabolism and Interconversions Utilizing this compound

This compound is an invaluable tool for investigating the intricate network of amino acid metabolism and interconversions. By tracing the fate of the deuterium label, researchers can elucidate the pathways involved in the synthesis, degradation, and conversion of L-cysteine to other important biomolecules.

Tracing L-Cysteine Biosynthesis and Degradation Pathways

This compound can be used to trace the de novo biosynthesis of L-cysteine from other precursors, such as serine and methionine, via the transsulfuration pathway. nih.govnih.gov By providing labeled precursors and monitoring the incorporation of the label into L-cysteine, the activity of this pathway can be quantified. This is crucial for understanding how cells maintain their cysteine pools under different nutritional conditions. nih.gov

Conversely, this compound can be used to trace the degradation of L-cysteine. Cysteine can be catabolized through several pathways, leading to the formation of pyruvate, sulfate, and other metabolites. By tracking the appearance of the deuterium label in these degradation products, the relative contributions of the different catabolic pathways can be determined. This information is important for understanding how cells regulate cysteine levels and prevent the accumulation of potentially toxic intermediates. nih.gov

Table 2: Research Findings from Tracing L-Cysteine Biosynthesis and Degradation
PathwayKey EnzymesTracer UsedMajor FindingsReferences
Transsulfuration Pathway (Biosynthesis)Cystathionine (B15957) β-synthase (CBS), Cystathionine γ-lyase (CTH)[U-¹³C]Serine, [³⁴S]MethionineQuantified the contribution of de novo synthesis to the intracellular cysteine pool in various tissues. nih.gov
Cysteine Catabolism to PyruvateCysteine desulfhydraseThis compoundDetermined the flux of cysteine carbon into the TCA cycle via pyruvate. nih.gov
Cysteine Dioxygenase Pathway (Degradation)Cysteine Dioxygenase (CDO)This compoundInvestigated the regulation of cysteine levels through oxidative degradation. nih.gov

Role of this compound in Elucidating Kinetics of Sulfur-Containing Compounds

The use of this compound is instrumental in kinetic studies of sulfur-containing compounds. When this compound is introduced into a biological system, the deuterium label acts as a tracer that can be detected by mass spectrometry. This allows for the differentiation between pre-existing (unlabeled) molecules and newly synthesized (labeled) molecules.

Cysteine desulfurases, for example, are enzymes that remove sulfur from cysteine to initiate the assembly of iron-sulfur (Fe-S) clusters, which are crucial for various cellular functions. nih.gov By supplying this compound as a substrate, researchers can monitor the rate at which the labeled sulfur is incorporated into these clusters and other sulfur-containing products. This provides direct insight into the catalytic turnover rate and reaction profile of these enzymes. nih.gov The ability to quantify the formation of labeled products over time enables the precise determination of reaction velocities and the factors that may influence them, such as the presence of sulfur-acceptor molecules. nih.gov

Table 1: Research Applications in Sulfur Compound Kinetics

Area of StudyApplication of this compoundResearch Findings
Enzyme Kinetics Serves as a labeled substrate for enzymes like cysteine desulfurase.Allows for the direct measurement of the rate of sulfur transfer and the formation of products such as alanine (B10760859) and sulfide. nih.gov
Iron-Sulfur Cluster Biosynthesis Traces the incorporation of sulfur from cysteine into Fe-S clusters.Helps determine the efficiency and speed of cluster assembly and the role of different proteins in the pathway. nih.gov
Redox Homeostasis Monitors the synthesis of glutathione, a key antioxidant derived from cysteine.Provides data on the flux through the glutathione synthesis pathway in response to oxidative stress. nih.gov

Analysis of Transsulfuration Pathway Dynamics with Deuterated Precursors

The transsulfuration pathway is a critical metabolic route that interconverts sulfur-containing amino acids, primarily facilitating the synthesis of cysteine from methionine via the intermediate homocysteine. wikipedia.orgnih.gov This pathway is central to maintaining sulfur balance and producing key metabolites. nih.gov Using deuterated precursors like this compound allows for a dynamic analysis of this pathway.

When a deuterated precursor is introduced, its label is incorporated into downstream metabolites. By tracking the appearance and abundance of the deuterium label in molecules like cystathionine and cysteine over time, researchers can map the flow, or flux, of sulfur through the pathway. nih.gov This technique reveals the relative activity of the key enzymes involved, such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govresearchgate.net

For instance, studies can determine how different physiological conditions, such as nutrient availability or cellular stress, alter the rate of cysteine synthesis. nih.gov This approach has been crucial in understanding how cancer cells, for example, may upregulate the transsulfuration pathway to meet their increased demand for cysteine, which is needed for protein and glutathione synthesis to combat oxidative stress. nih.gov

Protein Turnover and Degradation Studies Using Deuterated L-Cysteine

Deuterated L-cysteine is a valuable tracer for investigating the lifecycle of proteins, a process known as protein turnover. This involves the continuous synthesis of new proteins and the degradation of old or damaged ones. youtube.com Measuring the rates of these two processes is fundamental to understanding cellular health, aging, and disease.

Measurement of Protein Synthesis and Degradation Rates in Complex Biological Systems

In complex biological systems, protein turnover rates can be measured by introducing a deuterated amino acid like this compound and monitoring its incorporation into the proteome over time. As new proteins are synthesized, they will incorporate the labeled cysteine. The rate of this incorporation, measured by mass spectrometry, is a direct reflection of the protein synthesis rate.

Conversely, the degradation rate can be determined by observing the decline in the proportion of labeled proteins after the initial labeling period. youtube.com This method, often part of a broader metabolic labeling strategy using heavy water (D₂O), allows for the simultaneous measurement of turnover rates for thousands of proteins. mdpi.comnih.gov The deuterium from D₂O is incorporated into non-essential amino acids, including cysteine, providing a comprehensive view of proteome dynamics. nih.gov These studies have revealed that different proteins have vastly different turnover rates, from minutes to years, and these rates can change significantly in response to diet or disease. youtube.com

Application of Deuterated L-Cysteine in Pulse-Chase and SILAC-like Experimental Designs

Deuterated L-cysteine is well-suited for use in sophisticated quantitative proteomics techniques like pulse-chase experiments and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

In a pulse-chase experiment, cells are briefly exposed to this compound (the "pulse"). The labeled amino acid is then replaced with its unlabeled counterpart (the "chase"). By analyzing the proteome at different time points during the chase period, researchers can track the fate of the proteins synthesized during the pulse, providing a clear picture of their degradation and processing over time.

SILAC is a powerful method for comparing the proteomes of two or more cell populations. swmed.edu While typically employing ¹³C- or ¹⁵N-labeled arginine and lysine, a similar "SILAC-like" approach can use deuterated L-cysteine. acs.orgnih.gov In this design, one cell population is grown in a medium containing normal "light" cysteine, while another is grown in a medium with "heavy" this compound. The cell populations can be subjected to different experimental conditions, then mixed, and their proteins analyzed together by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise quantification of relative protein abundance between the two conditions. swmed.edu

Table 2: SILAC-like Experiment Using Deuterated L-Cysteine

StepDescriptionPurpose
1. Labeling Two separate cell cultures are grown. One receives standard "light" L-cysteine, the other receives "heavy" this compound.To differentially label the entire proteome of each cell population. swmed.edu
2. Perturbation One of the cell populations is subjected to a specific treatment or stimulus (e.g., a drug, environmental stress).To induce changes in protein expression or turnover in one population relative to the control.
3. Mixing The "light" and "heavy" cell populations are combined in a 1:1 ratio.To ensure that both samples are processed and analyzed identically, minimizing experimental error. nih.gov
4. Analysis The combined protein sample is digested, and the resulting peptides are analyzed by LC-MS/MS.To identify and quantify peptides. Peptides from the "heavy" sample will have a higher mass than their "light" counterparts.
5. Quantification The relative intensity of the "light" and "heavy" peptide pairs is compared.To determine the relative abundance of each protein between the two experimental conditions. acs.org

Computational Approaches and Software for Protein Turnover Rate Estimation from Deuterated Data (e.g., d2ome)

The large and complex datasets generated from metabolic labeling experiments with deuterated precursors require specialized computational tools for analysis. Software like d2ome has been developed specifically to automate the estimation of protein turnover rates from mass spectrometry data obtained through deuterium labeling. nih.govacs.org

These software tools perform several key functions:

Peak Detection and Integration: They identify the isotopic profiles of peptides in the mass spectrometry data, detecting the mass shift caused by deuterium incorporation. acs.org

Non-linear Regression: The software fits the time-course data of label incorporation (or decay) to mathematical exponential decay models. nih.gov This modeling is central to accurately calculating the turnover rate constant (k) for each peptide and protein.

Quality Control and Filtering: Sophisticated algorithms are used to filter out low-quality data and apply statistical tests, such as Grubbs' test for outliers, to ensure the reliability of the calculated turnover rates. nih.govacs.org

Data Visualization: Many tools include a graphical user interface (GUI) to help researchers visualize the data, assess the quality of the model fit for each peptide, and validate the final turnover rate calculations. mdpi.comdntb.gov.ua

By automating these complex calculations, software like d2ome enables high-throughput analysis, allowing researchers to determine the turnover rates of thousands of proteins from large-scale experiments and gain a systems-level understanding of proteome dynamics. nih.govacs.org

Mechanistic Investigations and Reaction Pathway Elucidation with L Cysteine D2

Enzymatic Reaction Mechanism Probing with Deuterated L-Cysteine Substrates

The use of deuterated L-cysteine as a substrate in enzymatic reactions offers profound insights into the catalytic strategies employed by enzymes. This approach is particularly valuable in mechanistic enzymology for understanding the roles of specific amino acid residues and the nature of bond-breaking and bond-forming steps.

Stable isotopes like deuterium (B1214612) are incorporated into drug molecules and other biologically relevant compounds to serve as tracers for quantification and to study metabolic and pharmacokinetic profiles. medchemexpress.com In the context of enzymology, L-cysteine labeled with deuterium at specific positions allows for the direct tracking of the cysteine molecule and its constituent atoms throughout a catalytic cycle. This technique has been instrumental in studying a variety of enzymes that utilize L-cysteine as a substrate.

For example, in studies of enzymes like 3-methylaspartase, deuterium and solvent isotope effects have been used to probe the reaction mechanism. nih.gov These investigations have helped to identify essential cysteine residues in the active site and to understand their role in the catalytic process. nih.gov The binding of substrates can induce conformational changes that are critical for the enzymatic reaction, and deuterium labeling can help to elucidate these dynamic processes. nih.gov

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting steps of an enzymatic reaction. It is defined as the ratio of the reaction rate for a substrate containing the lighter isotope (e.g., hydrogen) to the rate for the same substrate containing the heavier isotope (e.g., deuterium). A significant KIE (typically greater than 1) indicates that the breaking of the bond to the isotopically labeled atom is part of the rate-determining step of the reaction.

Deuterium KIEs are particularly useful for studying reactions that involve the cleavage of a C-H bond. nih.gov In many P450-catalyzed reactions, a significant primary deuterium KIE provides evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov The magnitude of the KIE can provide detailed information about the transition state of the reaction.

Inverse solvent kinetic isotope effects (SKIEs), where the reaction is faster in D2O than in H2O, can also provide valuable mechanistic information. mdpi.com This phenomenon is often attributed to an inverse solvent equilibrium isotope effect on a rapid equilibrium that precedes the rate-limiting step. mdpi.com For example, cysteine proteases like papain exhibit inverse SKIEs, which is attributed to the prototropic tautomerism of the catalytic cysteine-histidine dyad that generates the reactive thiolate species. mdpi.com

Enzyme FamilyObservation with Deuterated SubstratesMechanistic Implication
Cysteine Proteases (e.g., Papain) Inverse solvent kinetic isotope effects (SKIEs)The generation of the reactive thiolate from the catalytic cysteine-histidine dyad is a key equilibrium preceding the rate-limiting step. mdpi.com
Spore Photoproduct Lyase Significant primary kinetic isotope effects (KIEs)The abstraction of a hydrogen (or deuterium) atom is a part of the rate-determining step of the reaction. nih.gov
3-Methylaspartase Deuterium and solvent isotope effectsIdentification of an essential cysteine residue and its role in the deprotonation of the substrate. nih.gov

C-S lyases are a class of enzymes that catalyze the cleavage of the carbon-sulfur bond in L-cysteine and its derivatives. nih.govnih.gov These enzymes are often pyridoxal (B1214274) phosphate (PLP)-dependent and play crucial roles in various metabolic pathways, including the production of volatile sulfur compounds. nih.govnih.gov The mechanism of C-S lyases typically involves an α,β-elimination reaction.

Deuterium labeling of the L-cysteine substrate is a key technique for elucidating the mechanism of these enzymes. By placing a deuterium atom at the α- or β-position of L-cysteine, researchers can determine whether the abstraction of a proton from these positions is a stereospecific and rate-limiting step in the reaction.

The α,β-elimination reaction of L-cysteine leads to the formation of dehydroalanine (DHA), an important intermediate. nih.gov When proteins containing disulfide bonds are heated, particularly at alkaline pH, β-elimination reactions occur, leading to the formation of DHA and free sulfhydryl groups. nih.gov These reactive species can then participate in further reactions, such as the formation of lanthionine cross-links. nih.gov

Studies using deuterated L-cysteine in model systems can help to understand the kinetics and mechanisms of these elimination reactions. For example, investigating the formation of alanine (B10760859) from cysteine in the presence of reducing agents and D₂O has suggested a radical-based desulfurization mechanism, distinct from β-elimination. nih.gov A mass shift observed in mass spectrometry when the reaction is carried out in D₂O provides direct evidence for the incorporation of deuterium into the product, thereby tracing the reaction pathway. nih.gov

Reaction TypeKey Intermediate/ProductRole of Deuterium Labeling
C-S Lyase Activity Pyruvate, ammonia, thiolTo determine if C-H bond cleavage at the α or β position is rate-limiting.
α,β-Elimination Dehydroalanine (DHA)To trace the fate of protons and elucidate the stereochemistry of the elimination. nih.gov
Desulfurization AlanineTo distinguish between different reaction mechanisms (e.g., β-elimination vs. radical-based). nih.gov

Chemical Reaction Pathway Analysis Using L-Cysteine-d2

Beyond enzymatic systems, this compound is an invaluable tool for dissecting the mechanisms of purely chemical transformations involving L-cysteine. Its use allows for the precise tracking of atoms and the characterization of reactive intermediates.

The isotopic label in this compound acts as a beacon, allowing chemists to follow the path of the cysteine molecule and its fragments throughout a chemical reaction. This is particularly useful in complex reactions where multiple products may be formed or where the reaction pathway is not immediately obvious.

For instance, in the reaction of L-cysteine with other molecules, deuterium labeling can help to identify which hydrogen atoms are abstracted and where they are transferred. This information is crucial for building a complete picture of the reaction mechanism. Studies on the reaction of halogenated hydrocarbons with cysteine have utilized isotopic labeling to understand the formation of adducts and cross-links. wku.edu

Many reactions of L-cysteine proceed through highly reactive and short-lived intermediates, such as carbanions and sulfonium ylides. nih.govresearchgate.net The direct observation of these species is often challenging. However, the use of this compound can provide indirect evidence for their existence and shed light on their role in the reaction.

For example, if a reaction is proposed to proceed through a carbanion intermediate formed by the deprotonation of the α-carbon of L-cysteine, using L-cysteine-α-d would be expected to exhibit a primary kinetic isotope effect if this deprotonation is rate-limiting. Furthermore, if the reaction is carried out in a protic solvent, the absence of deuterium in the product would indicate that the carbanion was protonated by the solvent.

Sulfonium ylides are another important class of intermediates in organosulfur chemistry. nih.govmdpi.com These species can be generated from sulfonium salts and participate in a variety of reactions, including epoxidations and cyclopropanations. mdpi.com While not directly involving this compound, the principles of using isotopic labeling to probe reaction mechanisms are applicable to the study of reactions involving sulfonium ylides derived from cysteine. For example, deuterium labeling could be used to investigate intramolecular proton transfer steps in reactions involving these ylides. researchgate.net

Recent research has demonstrated the use of vinyl thianthrenium tetrafluoroborate for the umpolung of native cysteinyl thiols to electrophilic episulfonium ions in cells. acs.org This strategy allows for single-step cross-linking and highlights the diverse reactivity of cysteine residues that can be probed using advanced chemical tools. acs.org

Mechanistic Insights into Cysteine-Based Bioconjugation Chemistries

The use of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms in organic chemistry and biochemistry. chem-station.com In the context of cysteine-based bioconjugation, the strategic replacement of hydrogen atoms with deuterium, a heavier isotope, can provide significant insights into reaction pathways and the nature of transition states. This is primarily achieved through the study of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution.

While extensive research exists on various facets of cysteine bioconjugation, including the development of novel reagents and the optimization of reaction conditions, specific studies detailing the use of this compound for mechanistic investigations are not widely available in the public domain. However, the principles of KIE studies allow for a clear understanding of how this compound could be theoretically applied to gain mechanistic insights into these crucial reactions.

Theoretical Application of this compound in Mechanistic Studies

The rationale behind using this compound lies in the fact that a carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction.

In the context of this compound, the deuterium atoms are located on the β-carbon (Cβ). Therefore, the use of this isotopologue would be particularly informative for reactions where a proton is abstracted from the β-carbon in the rate-determining step.

One such class of reactions is β-elimination reactions. For instance, in certain bioconjugation strategies that proceed through an elimination mechanism, the abstraction of a proton from the β-carbon of the cysteine residue is a key step. By comparing the reaction rates of unlabeled L-Cysteine with this compound, researchers could determine if this proton abstraction is rate-limiting. A significant KIE (a ratio of the rate constant for the light isotope to that of the heavy isotope, kH/kD > 1) would provide strong evidence for a mechanism involving C-H bond cleavage at the β-position in the rate-determining step.

Potential Data from Mechanistic Studies

Were such studies to be conducted, the data could be presented in a format similar to the hypothetical table below, comparing the reaction rates of labeled and unlabeled cysteine with a generic electrophile that induces a β-elimination reaction.

ReactantRate Constant (k, M⁻¹s⁻¹)Kinetic Isotope Effect (kH/kD)
L-CysteinekHValue > 1 would indicate a primary kinetic isotope effect
This compoundkD

For many common cysteine bioconjugation reactions, such as Michael additions to maleimides or α,β-unsaturated carbonyls, and Sɴ2 reactions with alkyl halides, the reaction mechanism involves the nucleophilic attack of the cysteine thiol group. In these cases, the bonds to the β-carbon are not broken during the reaction. Therefore, one would expect a negligible or very small secondary KIE. The absence of a significant KIE in a reaction with this compound would provide evidence against a mechanism involving rate-determining C-H bond cleavage at the β-position.

The following hypothetical data illustrates this point for a typical Michael addition reaction.

ReactantRate Constant (k, M⁻¹s⁻¹)Kinetic Isotope Effect (kH/kD)
L-CysteinekHValue ≈ 1 would suggest C-H bond at Cβ is not broken in the rate-determining step
This compoundkD

Advanced Research Methodologies and Experimental Design Considerations for Deuterated L Cysteine Studies

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics, Fluxomics)

A comprehensive understanding of the metabolic fate and impact of L-Cysteine-d2 requires the integration of multiple "omics" data streams. This multi-omics approach provides a systems-level view of how the introduction of deuterated cysteine influences various biological pathways.

Metabolomics serves as the primary tool to track the incorporation of the deuterium (B1214612) label from this compound into downstream metabolites. By employing high-resolution mass spectrometry, researchers can identify and quantify deuterated forms of key molecules involved in cysteine metabolism, such as glutathione (B108866), taurine, and hydrogen sulfide. This allows for the direct tracing of the metabolic pathways that utilize cysteine.

Proteomics complements metabolomic data by revealing how changes in cysteine availability or metabolism affect the cellular proteome. Stable isotope labeling by amino acids in cell culture (SILAC) is a common proteomics technique where cells are grown in media containing either a "light" or "heavy" form of an amino acid. nih.gov In the context of this compound studies, proteomics can be used to assess the impact of altered cysteine flux on protein synthesis and post-translational modifications. For instance, an integrated analysis of proteomics and metabolomics can reveal correlations between the abundance of specific enzymes and the levels of their corresponding metabolic products. nih.gov

Fluxomics aims to quantify the rates of metabolic reactions within a biological system. researchgate.net By tracking the dynamic incorporation of deuterium from this compound into various metabolites over time, metabolic flux analysis (MFA) can provide a quantitative measure of pathway activity. researchgate.net This approach can elucidate how different physiological or pathological conditions alter the flux through cysteine-dependent pathways. Integrating fluxomics data with transcriptomic and proteomic data can provide a more complete picture of metabolic regulation. For example, an observed change in metabolic flux can be correlated with changes in the expression of genes and proteins encoding the relevant enzymes. mdpi.com

The integrated analysis of these multi-omics datasets can reveal complex regulatory mechanisms and metabolic reprogramming in response to various stimuli. nih.govnih.gov For instance, in studies of Chinese hamster ovary (CHO) cells, a multi-omics approach has been used to understand how cysteine concentration impacts cellular energy metabolism and protein production. nih.govnih.gov A similar approach using this compound could provide even more detailed insights into the specific metabolic pathways involved.

Table 1: Integration of Multi-Omics Data in this compound Studies

Omics Discipline Key Information Provided Example Application with this compound
Metabolomics Identification and quantification of deuterated metabolites Tracing the incorporation of deuterium into glutathione to measure its synthesis rate.
Proteomics Changes in protein expression and post-translational modifications Assessing the impact of altered cysteine metabolism on the abundance of antioxidant enzymes.
Fluxomics Quantification of metabolic reaction rates Determining the flux through the transsulfuration pathway by measuring the rate of deuterium incorporation into downstream metabolites.
Transcriptomics Changes in gene expression Correlating changes in the expression of genes involved in cysteine metabolism with observed metabolic fluxes.

In Vivo and In Vitro Experimental Models for Deuterated Tracer Applications

The choice of an appropriate experimental model is crucial for the successful application of this compound as a tracer. Both in vivo and in vitro models offer unique advantages and are often used in a complementary manner.

In Vitro Models: Cell culture systems provide a controlled environment for studying cellular metabolism. Various cell lines, including cancer cells and primary cells, can be cultured in media supplemented with this compound to trace its metabolic fate. rsc.org This approach allows for precise control over experimental conditions and is well-suited for high-throughput screening and detailed mechanistic studies. For example, researchers can investigate how specific genetic mutations or drug treatments affect cysteine metabolism by analyzing the incorporation of deuterium from this compound into downstream metabolites. In vitro studies have been instrumental in elucidating the role of cysteine in processes such as glutathione synthesis and ferroptosis. nih.gov

In Vivo Models: Animal models, such as mice and rats, are essential for studying the systemic metabolism of this compound in a whole-organism context. nih.gov Deuterated water (D2O) has been used for decades as a safe tracer for physiological studies in living organisms. scispace.comnih.govnih.gov Following administration of this compound, tissue and fluid samples can be collected to analyze the distribution and metabolism of the tracer in different organs. nih.gov In vivo tracing studies have been used to investigate cysteine metabolism in various tissues and tumors, providing insights into how different organs obtain and utilize this amino acid. nih.gov For instance, stable isotope tracing has been used to characterize cysteine metabolism in normal murine tissues and its dysregulation in cancers. nih.gov

Table 2: Comparison of In Vitro and In Vivo Models for this compound Tracer Studies

Feature In Vitro Models (Cell Culture) In Vivo Models (Animal Studies)
Experimental Control High Moderate
Physiological Relevance Limited to the cellular level High (systemic metabolism)
Throughput High Low
Cost Relatively low High
Applications Mechanistic studies, drug screening Studies of systemic metabolism, disease models

Strategies for Minimizing Isotopic Interference and Back-Exchange in Deuterated L-Cysteine Experiments

A significant challenge in studies using deuterated compounds is the potential for isotopic interference and back-exchange. Isotopic interference can occur when the mass spectrometer cannot distinguish between the deuterated tracer and naturally occurring heavy isotopes of other elements. Back-exchange refers to the non-enzymatic exchange of deuterium atoms with hydrogen atoms from the surrounding aqueous environment, which can lead to an underestimation of the true level of labeling. researchgate.net

Several strategies can be employed to minimize these issues:

High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometers can help to distinguish between deuterated compounds and other isotopologues, thereby reducing isotopic interference.

Optimized Sample Preparation: Rapid quenching of metabolic activity and minimizing the time samples are exposed to aqueous environments during preparation can reduce the extent of back-exchange. researchgate.net Lyophilization (freeze-drying) is a common technique used to remove water from samples and preserve the deuterium label.

Chromatographic Separation: Efficient chromatographic separation of metabolites prior to mass spectrometry analysis can help to reduce ion suppression and improve the accuracy of isotope ratio measurements.

Correction Algorithms: Computational tools can be used to correct for the natural abundance of stable isotopes and, to some extent, for back-exchange. researchgate.net These algorithms use the isotopic distribution of unlabeled standards to calculate and subtract the contribution of natural isotopes from the measured signal of the labeled compound.

Careful Selection of Deuterium Labeling Position: The position of the deuterium label on the L-cysteine molecule can influence its susceptibility to back-exchange. Labels on carbon atoms are generally more stable than those on heteroatoms like nitrogen or sulfur.

Development of Specialized Computational Tools and Software for Data Analysis of Deuterated Labeling Studies

The large and complex datasets generated in deuterated labeling studies necessitate the use of specialized computational tools and software for data processing, analysis, and interpretation. researchgate.net

Several software packages are available for the analysis of stable isotope labeling data from mass spectrometry experiments:

geoRge: An R-based tool for analyzing untargeted LC/MS data from stable isotope-labeling experiments. It uses a statistical comparison between unlabeled and labeled samples to identify and quantify labeled metabolites. researchgate.net

IsoCorrectoR: A tool for correcting mass spectrometry data from stable isotope labeling experiments for the presence of naturally occurring stable isotopes and tracer impurities. researchgate.net

Compound Discoverer: A software platform that provides workflows for stable isotope labeling experiments, including the identification of unlabeled compounds and the detection of their isotopologues. thermofisher.com

Metabolic Flux Analysis (MFA) Software: A variety of software packages, such as INCA and 13CFLUX2, are available for performing metabolic flux analysis using data from stable isotope tracing experiments. ucdavis.edu While many of these tools were initially developed for 13C tracers, they can be adapted for use with deuterated tracers. researchgate.net

ML-Flux: A machine learning framework designed to streamline the quantification of metabolic flux from complex isotope labeling patterns. nih.gov

These computational tools are essential for extracting meaningful biological information from the raw data generated in this compound tracing experiments. They enable researchers to accurately identify and quantify labeled metabolites, calculate metabolic fluxes, and integrate multi-omics data to gain a comprehensive understanding of cysteine metabolism. acs.orgwhiterose.ac.uk

Future Directions and Emerging Applications of Deuterated L Cysteine Research

Expansion into Novel Biological Systems and Advanced Disease Models for Mechanistic Research

The application of L-cysteine-d2 is expanding beyond simple metabolic tracing to more sophisticated in vivo studies and complex disease models. The kinetic isotope effect (KIE), where the C-D bond is stronger and reacts more slowly than a C-H bond, makes deuterated compounds valuable for studying reaction mechanisms and metabolic pathways.

In the context of neurodegenerative diseases like Alzheimer's disease , L-cysteine has been investigated for its role in synthesizing the potent antioxidant glutathione (B108866) (GSH) and its potential to sequester iron, both of which are implicated in the disease's pathology. oatext.comoatext.comnih.gov Studies in mouse models with different apolipoprotein E (APOE) genotypes, which confer varying risks for Alzheimer's, have explored the effects of L-cysteine on amyloid-β (Aβ) and hyper-phosphorylated Tau (HP-Tau) levels. oatext.comoatext.comsemanticscholar.org The use of deuterated L-cysteine in such models could provide more precise information on its metabolic fate and its direct impact on the aggregation of these proteins by slowing down metabolic processes for more accurate tracking.

Stable isotope-labeled amino acids, including deuterated variants, are crucial for metabolic tracing studies . nih.govnih.gov These tracers allow researchers to follow the journey of molecules through various biochemical pathways. For instance, quantitative stable isotope-labeling can be used to trace cysteine metabolism in cell cultures, providing insights into the synthesis of glutathione and other related pathways. nih.gov The use of this compound in these studies can offer a clearer picture of metabolic fluxes and perturbations in disease states, such as cancer, where metabolic reprogramming is a hallmark.

Future research will likely involve the use of this compound in more complex models, such as organoids and patient-derived xenografts, to study disease mechanisms in a more physiologically relevant context. This will enable a deeper understanding of how L-cysteine metabolism is altered in various pathologies and how it can be targeted for therapeutic intervention.

Development of Next-Generation Deuterated Probes with Enhanced Specificity and Detection Properties

The development of molecular probes for the detection of biologically important molecules is a rapidly advancing field. nih.gov L-cysteine, with its reactive thiol group, is a frequent target for such probes. nih.govibs.re.krmagtech.com.cnrsc.orgsemanticscholar.org The next generation of these probes is likely to incorporate deuterium (B1214612) to enhance their properties.

Fluorescent probes are widely used for detecting cysteine in living cells. nih.govibs.re.krmagtech.com.cnnih.govrsc.orgnih.govfao.org These probes often work through reactions with the cysteine thiol group, leading to a change in their fluorescent properties. nih.gov By strategically placing deuterium atoms on the probe molecule or on L-cysteine itself, researchers can fine-tune the reaction kinetics and the photophysical properties of the probe. This could lead to probes with higher sensitivity, better selectivity for cysteine over other thiols like homocysteine and glutathione, and improved performance in complex biological environments. nih.gov

The design of future deuterated probes will likely focus on:

Improved Reaction Specificity: Leveraging the kinetic isotope effect to create probes that react more specifically with cysteine sulfenic, sulfinic, or sulfonic acids, which are important in redox signaling. aston.ac.uk

Enhanced Photostability: Deuteration can sometimes increase the photostability of fluorescent molecules, allowing for longer imaging experiments with less phototoxicity.

Multiplexed Detection: Developing probes that can simultaneously detect multiple analytes, where the deuterated component provides a distinct signal.

The synthesis of novel probes with tailored properties will be crucial for advancing our understanding of cysteine's role in cellular processes. nih.govfao.orgaston.ac.ukmdpi.com These next-generation deuterated probes will be instrumental in visualizing the dynamics of cysteine metabolism and redox signaling in real-time and with high precision.

Integration with Advanced Imaging Techniques (e.g., Magnetic Resonance Spectroscopy/Imaging Research)

The unique nuclear properties of deuterium make this compound a promising agent for advanced imaging techniques, particularly those based on magnetic resonance.

Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI) are powerful non-invasive techniques that can provide detailed information about the chemical composition of tissues. While proton (¹H) MRS is standard, the detection of other nuclei, like deuterium (²H), is an emerging area. The negligible natural abundance of deuterium in the body means that any detected ²H signal comes directly from the administered deuterated compound, providing a background-free signal.

The integration of this compound with MRS could allow for the in vivo tracking of its metabolism and distribution in real-time. This would be particularly valuable for studying diseases where cysteine metabolism is dysregulated. Furthermore, ¹⁹F MRI is another promising modality for detecting cysteine, and deuterated linkers could be incorporated into the design of ¹⁹F MRI probes to enhance their properties. nih.gov

Positron Emission Tomography (PET) is another imaging technique where deuterated compounds could play a role. While PET relies on radioactive isotopes, the synthesis of PET tracers often involves complex chemical reactions. The use of deuterated precursors could influence the radiolabeling yield and the metabolic stability of the final tracer. For instance, S-(¹¹C-methyl)-L-cysteine has been developed as a PET tracer for cancer imaging. nih.govnih.govresearchgate.net Future work could explore how deuteration of the cysteine backbone affects the tracer's biodistribution and tumor uptake.

The combination of deuterated L-cysteine with these advanced imaging techniques holds the potential to provide unprecedented insights into its in vivo behavior and its role in health and disease.

Exploration of Stereoselective Deuteration in Complex Biomolecules and Their Interactions

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological function. Stereoselective deuteration , the introduction of deuterium at a specific position with a defined stereochemistry, is a powerful tool for studying the structure and function of complex biomolecules like peptides and proteins. nih.gov

The enzyme LolT, a PLP-dependent Mannich cyclase, has been shown to be capable of stereoselectively deuterating a wide range of L-amino acids, including L-cystine (the oxidized dimer of cysteine). nih.gov This biocatalytic approach offers a highly efficient and precise way to introduce deuterium at the α-position of amino acids. nih.gov

By incorporating stereoselectively deuterated L-cysteine into peptides and proteins, researchers can:

Probe Protein Structure and Dynamics: The altered nuclear spin and magnetic moment of deuterium can be detected by techniques like NMR spectroscopy to provide information about the local environment and dynamics of the labeled site.

Investigate Enzyme Mechanisms: The kinetic isotope effect can be used to determine the rate-limiting steps in enzymatic reactions involving cysteine residues.

Study Protein-Ligand Interactions: Deuteration can help to elucidate the specific interactions between a protein and its binding partners.

Future research in this area will likely focus on developing new methods for stereoselective deuteration and applying these techniques to more complex biological systems. researchgate.net This will provide a deeper understanding of how the precise positioning of atoms influences the function of biomolecules.

Application of Computational Chemistry and Molecular Dynamics Simulations to Deuterated Systems

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations , are becoming increasingly important for understanding the behavior of molecules at the atomic level. nih.govacs.orgnih.govacs.orgmdpi.comresearchgate.netnih.govmdpi.com These techniques can be used to predict the properties of deuterated compounds and to simulate their interactions with other molecules.

DFT calculations have been used to study the vibrational spectra of deuterated L-cysteine and to understand the influence of deuteration on its hydrogen bonding network. nih.govacs.org These calculations can help to interpret experimental data and to provide insights into the structural and dynamic effects of isotopic substitution.

MD simulations can be used to study the behavior of deuterated L-cysteine in complex environments, such as in solution or embedded in a protein. nih.gov These simulations can provide information about:

The conformational preferences of deuterated molecules.

The dynamics of their interactions with water and other solutes.

The effect of deuteration on the stability and function of proteins.

The table below summarizes some of the computational methods applied to study L-cysteine and the potential insights that can be gained by extending these to deuterated systems.

Computational MethodApplication to L-CysteinePotential Insights from Deuterated Systems
Density Functional Theory (DFT) Calculation of vibrational spectra, analysis of hydrogen bonding. nih.govacs.orgMore accurate prediction of vibrational frequencies for interpreting IR and Raman spectra of this compound. Understanding the subtle changes in hydrogen bond strength and geometry upon deuteration.
Molecular Dynamics (MD) Simulation of protein dynamics, study of ligand binding. nih.govElucidation of the effects of deuteration on protein folding pathways and stability. More precise modeling of protein-ligand interactions involving deuterated L-cysteine.
Quantum Mechanics/Molecular Mechanics (QM/MM) Study of enzyme reaction mechanisms. acs.orgDetailed investigation of the kinetic isotope effect in enzymatic reactions involving cysteine, providing insights into transition state structures.

By integrating computational and experimental approaches, researchers can gain a more complete understanding of the effects of deuteration on the properties and behavior of L-cysteine. This will facilitate the design of new deuterated compounds with tailored properties for a wide range of applications in biology, chemistry, and medicine.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental data for deuterium isotope effects in this compound?

  • Methodological Answer :
  • Error source identification : Quantify uncertainties in computational parameters (e.g., force fields, solvation models).
  • Experimental refinement : Adjust reaction conditions (e.g., solvent polarity, ionic strength) to align with simulation environments.
  • Collaborative validation : Cross-verify results with independent labs using shared protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.